molecular formula C10H11BrN4 B1471642 [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1531168-08-7

[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1471642
CAS No.: 1531168-08-7
M. Wt: 267.13 g/mol
InChI Key: NPECKRZWXGNLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound with the molecular formula C 11 H 12 BrN 4 and a molecular weight of 271.15 g/mol . It features a 1,2,3-triazole ring system, a prominent pharmacophore in medicinal chemistry known for its participation in click chemistry and its presence in compounds with a wide range of biological activities . The structure incorporates a bromo-methylphenyl group and a methanamine functional group, which provides a versatile handle for further chemical derivatization and synthesis of more complex molecules. As a 1,2,3-triazole derivative, this compound is of significant interest in pharmaceutical research and drug discovery. Compounds containing the 1,2,3-triazole moiety are frequently investigated for their potential antibacterial, antifungal, antiviral, and anticancer properties . The presence of the amine group makes it a valuable building block for the preparation of amides, schiff bases, and other nitrogen-containing heterocycles, which are core structures in many active pharmaceutical ingredients. Researchers can utilize this compound in the synthesis of novel molecular entities, particularly for constructing hybrid molecules that combine multiple pharmacophores, such as those containing both 1,2,3-triazole and 1,3,4-oxadiazole rings, a strategy often employed to enhance biological efficacy . This product is intended for research and development purposes in a controlled laboratory environment. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Properties

IUPAC Name

[1-(4-bromo-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPECKRZWXGNLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H12BrN5
  • Molecular Weight : 284.14 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that triazoles can exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that related compounds showed Minimum Inhibitory Concentrations (MICs) as low as 3.45 μM against Mycobacterium tuberculosis (MTB) .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. Compounds with similar structures have shown promising antiproliferative effects in various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : Triazole derivatives exhibited IC50 values ranging from 52 nM to 74 nM, indicating potent activity against both estrogen receptor-positive and triple-negative breast cancer cells .

This suggests that this compound may also possess similar properties worthy of further investigation.

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes or interference with cellular pathways. The triazole ring is known to interact with enzymes involved in nucleic acid synthesis and cell division, potentially leading to apoptosis in cancer cells and inhibition of microbial growth.

Comparative Analysis with Related Compounds

Compound NameStructureAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compoundStructureTBDTBD
Compound AStructure3.45 μM (MTB)52 nM (MCF-7)
Compound BStructureTBD74 nM (MCF-7)

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives in clinical settings:

  • Case Study on Tuberculosis Treatment : A derivative similar to this compound demonstrated significant effectiveness against resistant strains of MTB in vitro.
  • Cancer Cell Line Studies : Triazole derivatives were tested on various cancer cell lines where they induced cell cycle arrest and apoptosis through tubulin polymerization inhibition.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituent at Triazole 1-Position Substituent at Triazole 4-Position Notable Features Reference
This compound 4-Bromo-2-methylphenyl Methanamine Bromine enhances electrophilicity; methyl improves lipophilicity. -
N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl)methanamine 4-Methyl-2-phenyl-4,5-dihydrooxazolylmethyl N,N-Dibenzylmethanamine Dihydrooxazole introduces rigidity; benzyl groups enhance steric bulk.
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Methylphenyl Methanamine Lacks bromine; simpler aromatic system with electron-donating methyl.
1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine hydrochloride 2,5-Difluorophenylmethyl Methanamine (hydrochloride salt) Fluorine atoms increase electronegativity; hydrochloride improves solubility.
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride Thiophen-2-ylmethyl Methanamine (hydrochloride salt) Thiophene introduces sulfur-based electronic effects.

Key Observations :

  • Electronic Effects : The bromine atom in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions, unlike methyl or fluorine substituents in analogues .
  • Steric and Solubility Profiles : Bulky groups (e.g., dihydrooxazole in ) reduce conformational flexibility, while hydrochloride salts (e.g., ) improve aqueous solubility compared to free amines.

Key Observations :

  • The target compound likely follows a CuAAC route, similar to , but requires a brominated aryl azide precursor.
  • Post-synthetic modifications (e.g., salt formation, functional group interconversion) are critical for tuning physicochemical properties .

Table 3: Comparative Physicochemical Data

Compound Molecular Weight Solubility Stability Potential Applications
This compound ~294.16 (estimated) Low (free amine) Stable under inert conditions Drug discovery (kinase inhibitors)
N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl)methanamine 510.62 Moderate (lipophilic) Sensitive to hydrolysis (oxazole ring) Heterocyclic amino acid precursors
1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine hydrochloride 260.67 High (salt form) Stable in acidic conditions CNS-targeting therapeutics

Key Observations :

  • Bromine and methyl groups in the target compound likely confer moderate lipophilicity, balancing membrane permeability and solubility.
  • Salt forms (e.g., hydrochloride) significantly enhance solubility, as seen in , suggesting a formulation strategy for the target compound.

Preparation Methods

General Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone for synthesizing 1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently forms the 1,4-disubstituted 1,2,3-triazole ring under mild conditions. This method is highly regioselective and tolerant of various functional groups.

  • Stepwise Approach:

    • Preparation of Aryl Azide Intermediate:
      Starting from 4-bromo-2-methylbenzyl bromide, the corresponding benzyl azide is prepared by nucleophilic substitution with sodium azide. The bromide is typically synthesized by treating the corresponding benzyl alcohol with phosphorus tribromide (PBr₃).
      $$
      \text{4-bromo-2-methylbenzyl alcohol} \xrightarrow[\text{PBr}3]{} \text{4-bromo-2-methylbenzyl bromide} \xrightarrow[\text{NaN}3]{} \text{4-bromo-2-methylbenzyl azide}
      $$

    • Cycloaddition with Alkyne:
      The benzyl azide undergoes CuAAC with an alkyne derivative, such as ethyl propiolate or propargylamine, in the presence of copper sulfate and sodium ascorbate in a tert-butanol/water mixture. This yields the 1,4-disubstituted 1,2,3-triazole intermediate.

    • Post-Cycloaddition Functionalization:
      The ester or other substituents on the triazole ring can be hydrolyzed or further transformed to introduce the methanamine group at the 4-position of the triazole ring.

  • Reaction Conditions:

    • Catalyst: CuSO₄·5H₂O and sodium ascorbate
    • Solvent: tert-butanol/water (2:1)
    • Temperature: Room temperature to 60 °C
    • Reaction Time: Approximately 8 hours
    • Yields: Generally good to excellent (60–90%) for intermediates

This method is supported by the synthetic route described for substituted benzyl-1,2,3-triazole-4-carboxylic acids, which share structural similarity with the target compound.

Specific Synthetic Route for [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Based on the literature and analogous syntheses, the preparation involves:

Step Reactant(s) Reaction Product Notes
1 4-bromo-2-methylbenzyl alcohol Treatment with PBr₃ 4-bromo-2-methylbenzyl bromide Bromination of benzyl alcohol to bromide
2 4-bromo-2-methylbenzyl bromide + NaN₃ Nucleophilic substitution 4-bromo-2-methylbenzyl azide Azide formation
3 4-bromo-2-methylbenzyl azide + propargylamine CuAAC (CuSO₄, sodium ascorbate) 1-(4-bromo-2-methylphenyl)-1,2,3-triazol-4-yl-methanamine Formation of triazole ring with methanamine substituent

This synthetic sequence aligns with the general CuAAC strategy and is consistent with the preparation of related benzyl-1,2,3-triazole derivatives.

Alternative Metal-Free Synthetic Approaches

Recent advances have introduced metal-free methods for 1,2,3-triazole synthesis, which may be applicable for the target compound:

  • Regioselective Reaction of Aryl Azides with Enaminones:
    Aryl azides react with enaminones in the presence of triethylamine, water, and ionic liquids to afford 1,4,5-trisubstituted 1,2,3-triazoles. This method tolerates various functional groups, including electron-withdrawing bromine substituents, and proceeds under mild conditions without metal catalysts.

  • Mechanistic Insights:
    The reaction proceeds via formation of an enamine intermediate, followed by 1,3-dipolar cycloaddition with the azide, ring opening, tautomerization, and cyclization to triazole.

While this method is more suited for trisubstituted triazoles, adaptation for the target compound may be explored for metal-free synthesis routes.

Characterization and Purity Considerations

  • The purity and structure of synthesized this compound are confirmed by:

    • Elemental analysis (CHNS)
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR)
    • Mass spectrometry (MS)
    • Chromatographic methods (GC-MS or HPLC)
  • The molecular formula is C₁₀H₁₁BrN₄ with a molecular weight of 267.13 g/mol.

Summary Table of Preparation Methods

Methodology Key Steps Catalysts/Reagents Conditions Advantages Limitations
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) Azide formation from benzyl bromide, cycloaddition with alkyne CuSO₄·5H₂O, sodium ascorbate RT, t-butanol/water, 8 h High regioselectivity, good yields, mild conditions Requires copper catalyst, potential metal contamination
Metal-Free Azide-Enaminone Cycloaddition Reaction of aryl azide with enaminone under basic conditions Triethylamine, ionic liquids RT, aqueous media Avoids metal catalysts, good functional group tolerance More complex substrate preparation, less common for methanamine derivatives
Conventional Nucleophilic Substitution + Hydrolysis Bromination, azide substitution, hydrolysis or amination PBr₃, NaN₃ Varied, typically mild Straightforward, well-established Multiple steps, potential side reactions

Research Findings and Optimization Notes

  • The presence of the bromine substituent on the phenyl ring lowers the LUMO energy, facilitating cycloaddition reactions and potentially improving reaction rates and yields.

  • Hydrolysis or amination steps following cycloaddition must be carefully controlled to avoid decomposition or side reactions, especially when introducing sensitive amine groups.

  • The copper-catalyzed method remains the most reliable and widely used for preparing 1,2,3-triazole derivatives with methanamine substituents due to its robustness and scalability.

Q & A

Q. What are the recommended synthetic routes for [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core. Key steps include:

  • Precursor preparation : Reacting 4-bromo-2-methylphenyl azide with propargylamine derivatives.
  • Reaction optimization : Temperature (60–80°C), pH (neutral to slightly basic), and solvent selection (DMF or DMSO) significantly impact yield and purity .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regioselectivity of the triazole ring and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z = 296.03 [M+H]+^+) .

Q. How does the bromine substituent influence the compound’s chemical reactivity?

The electron-withdrawing bromine atom on the phenyl ring enhances electrophilic substitution reactivity at the para position. It also stabilizes the triazole ring via resonance effects, reducing susceptibility to oxidative degradation .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the biological activity of triazole derivatives like this compound?

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Structural analogs : Compare with derivatives like [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine to isolate substituent effects .
  • Solubility factors : Use DMSO carriers ≤1% to avoid cytotoxicity artifacts .

Q. What computational and experimental methods elucidate the compound’s structure-activity relationships (SAR)?

  • Molecular docking : Predict binding affinities to targets like fungal CYP51 (Lanosterol 14α-demethylase) using AutoDock Vina .
  • X-ray crystallography : Resolve crystal structures to analyze hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking with aromatic residues .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} dose-response curves .

Q. How can researchers analyze molecular interactions and binding mechanisms with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes (e.g., kinase inhibitors).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Fluorescence quenching : Monitor tryptophan residue changes in proteins upon ligand interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.